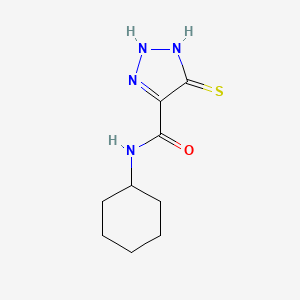

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide

Description

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

N-cyclohexyl-5-sulfanylidene-1,2-dihydrotriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4OS/c14-8(7-9(15)12-13-11-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,14)(H2,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUIEVUSJMRVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NNNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 5-sulfanyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage .

Industrial Production Methods

While specific industrial production methods for N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in biological systems . The sulfanyl and triazole groups play crucial roles in the binding affinity and specificity towards the enzyme.

Comparison with Similar Compounds

Similar Compounds

5-sulfanyl-1H-1,2,3-triazole-4-carboxamide: Lacks the cyclohexyl group, which may affect its solubility and biological activity.

N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: Lacks the sulfanyl group, which may reduce its reactivity in certain chemical reactions.

N-cyclohexyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide: The hydroxy group can alter the compound’s hydrogen bonding and solubility properties.

Uniqueness

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of the cyclohexyl, sulfanyl, and carboxamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that has attracted attention in various fields of research due to its unique structural features and potential biological applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

Chemical Structure and Properties

N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide is characterized by the following structural components:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Sulfanyl Group : Contributes to the compound's reactivity.

- Carboxamide Group : Enhances solubility and potential interactions with biological targets.

The molecular formula is with a molecular weight of 226.31 g/mol.

The biological activity of N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide primarily involves its role as an enzyme inhibitor , particularly targeting carbonic anhydrase. This enzyme is crucial for maintaining acid-base balance in biological systems. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and potentially leading to therapeutic effects in conditions where regulation of pH is essential.

Antimicrobial Properties

Research indicates that N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival. The specific mechanisms may involve the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

As noted earlier, the compound acts as a potent inhibitor of carbonic anhydrase. This inhibition can lead to various physiological effects, including alterations in ion transport and pH regulation within cells. These properties make it a candidate for further research in drug development aimed at conditions like glaucoma and certain types of cancer .

Comparative Studies

To understand the uniqueness of N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-sulfanyl-1H-1,2,3-triazole-4-carboxamide | Lacks cyclohexyl group | Moderate antimicrobial activity |

| N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide | Lacks sulfanyl group | Reduced reactivity |

| N-cyclohexyl-5-hydroxy-1H-1,2,3-triazole-4-carboxamide | Hydroxy group alters solubility | Varies based on substitution |

This table highlights how the presence of specific functional groups influences the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of N-cyclohexyl-5-sulfanyl-1H-1,2,3-triazole-4-carboxamide:

- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

- Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Enzyme Activity Assays : The inhibition constant (Ki) for carbonic anhydrase was determined through enzyme kinetics studies, revealing a strong binding affinity that supports its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.